[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone
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Overview
Description
[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the coupling of the pyrazole and piperidine intermediates with the difluorophenoxy group under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and cellular pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar structural complexity.
Onopordum nervosum subsp. platylepis: Studied for its bioactive compounds and antioxidant activity.
Uniqueness
What sets [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone apart is its combination of a pyrazole ring, a piperidine ring, and a difluorophenoxy group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3/c1-25-10-12-3-2-6-23(9-12)18(24)16-8-14(21-22-16)11-26-17-5-4-13(19)7-15(17)20/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGEFAFKQCPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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